molecular formula C20H21N5O B2792956 N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396673-61-2

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2792956
CAS No.: 1396673-61-2
M. Wt: 347.422
InChI Key: ZXUNKEJXRQARDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Halogenated compounds (e.g., chloroform, bromoethane), strong nucleophiles (e.g., sodium azide, potassium cyanide)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, cyano derivatives

Scientific Research Applications

Chemistry: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. It is also being studied for its antiviral properties.

Medicine: Research is ongoing to explore its use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substituents and functional groups.

  • Pyridine derivatives: Compounds containing pyridine rings, such as pyridine N-oxides, are structurally similar but have different biological activities.

Uniqueness: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUNKEJXRQARDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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